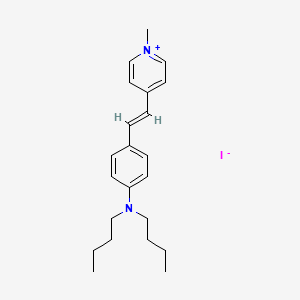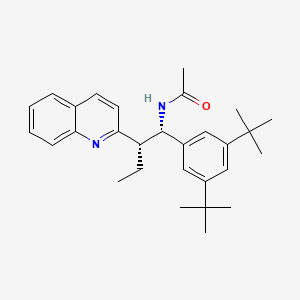
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is an organic compound with a complex structure, featuring both chloro and methoxy substituents on a phenyl ring, and a propenamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2-methylaniline.
Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 2-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired propenamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propenamide group can be reduced to form a propanamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-(2-Hydroxy-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.
Reduction: 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)propanamide.
Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.
科学的研究の応用
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Chloro-4-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a different position of the methoxy group.
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Bromo-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
853349-98-1 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC名 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12-6-3-4-8-14(12)19-16(20)11-10-13-7-5-9-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b11-10+ |
InChIキー |
OAJKWAYDALDZJB-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
正規SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)




![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)


![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
